molecular formula C13H9N3O6 B3053650 2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione CAS No. 55003-81-1

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione

Cat. No. B3053650
CAS RN: 55003-81-1
M. Wt: 303.23 g/mol
InChI Key: MYPNWKPZEHVONN-UHFFFAOYSA-N
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Description

“2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione” is a raw material used in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It is also a functionalized cereblon ligand for the development of Thalidomide based PROTACs .


Synthesis Analysis

Based on “2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione” as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The detailed operation is as follows: the 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .


Molecular Structure Analysis

The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS . The molecular weight of a similar compound “2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione” is 274.23 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include substitution, click reaction, and addition reaction .

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • Targeted Protein Degradation : Researchers have investigated this compound as a functionalized cereblon ligand for developing Thalidomide-based PROTACs (PROteolysis TArgeting Chimeras). These molecules facilitate the degradation of specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. The presence of an amine group allows rapid conjugation with carboxyl linkers, making it amenable for linker attachment via reductive amination. It serves as a building block for creating protein degrader libraries .

Pharmacology and Toxicology

These applications highlight the compound’s versatility and potential impact across various scientific domains. Keep in mind that ongoing research may uncover additional uses or refine existing ones. If you need further details or have specific questions, feel free to ask

Future Directions

The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . The molecular structure of pomalidomide is usually used as the ligand for E3 ligase in PROTAC production and it plays an important role in the development of protease degradation drugs . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body, and has received extensive attention in recent years .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O6/c17-10-4-3-9(11(18)14-10)15-12(19)7-2-1-6(16(21)22)5-8(7)13(15)20/h1-2,5,9H,3-4H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPNWKPZEHVONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574009
Record name 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55003-81-1
Record name 2-(2,6-Dioxopiperidin-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-nitrophthalic anhydride (1.7 g, 8.5 mmol), α-aminoglutarimide hydrochloride (1.4 g, 8.5 mmol) and sodium acetate (0.7 g, 8.6 mmol) in glacial acetic acid (30 mL) was heated under reflux for 17 hours. The mixture was concentrated in vacuo and the residue was stirred with methylene chloride (40 mL) and water (30 mL). The aqueous layer was separated, extracted with methylene chloride (2×40 mL). The combined methylene chloride solutions were dried over magnesium sulfate and concentrated in vacuo to give 1.4 g (54%) of 1,3dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline as a light brown solid. An analytical sample was obtained by recrystallization from methanol: mp 228.5-229.5° C.; 1H NMR (DMSO-d6) δ 11.18(s, 1H), 8.69-8.65(d,d J=1.9 and 8.0 Hz, 1H), 8.56(d, J=1.9 Hz, 1H), 8.21(d, H=8.2 Hz, 1H), 5.28(dd, J=5.3 and 12.8 Hz, 1H), 2.93-2.07(m, 4H); 13C NMR (DMSO-d6) δ 172.66, 169.47, 165.50, 165.23, 151.69, 135.70, 132.50, 130.05, 124.97, 118.34, 49.46, 30.85, 21.79; Anal. Calcd for C13H9N3O6: C, 51.49; H, 2.99; N, 13.86. Found: C, 51.59; H, 3.07; N, 13.73.
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Synthesis routes and methods II

Procedure details

The same patents also describe the preparation of the nitro intermediate. 4-Nitro-phthalic anhydride is coupled with 2,6-dioxopiperidine-3-ammonium chloride in glacial acetic acid and sodium acetate to obtain 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitro-isoindoline in 54% yield. The preparation of the nitro intermediate 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione follows the same reaction conditions as described, resulting in a low yield of the nitro intermediate of about 55%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione
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2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione
Reactant of Route 5
2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione
Reactant of Route 6
2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione

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